molecular formula C14H17ClN2O B2703720 N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide CAS No. 2179444-50-7

N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide

Cat. No. B2703720
CAS RN: 2179444-50-7
M. Wt: 264.75
InChI Key: LHPMZBBRTBGYTM-UHFFFAOYSA-N
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Description

“N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide”, also known as Acrylfentanyl, is a highly potent opioid analgesic that is an analog of fentanyl and has been sold online as a designer drug . In animal studies, the IC50 (the half maximal inhibitory concentration for acrylfentanyl to displace naloxone) is 1.4 nM, being slightly more potent than fentanyl itself (1.6 nM) as well as having a longer duration of action .


Molecular Structure Analysis

The molecular structure of Acrylfentanyl is C22H26N2O with a molar mass of 334.463 g·mol−1 . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Mechanism of Action

Acrylfentanyl, like other fentanyl analogs, acts as a potent opioid analgesic. It has a slightly higher potency than fentanyl itself .

Safety and Hazards

Acrylfentanyl poses a serious risk of fatal intoxication. Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Acrylfentanyl has been linked to 20 deaths in Sweden as well as two deaths in Denmark in summer 2016 .

properties

IUPAC Name

N-[1-(2-chlorophenyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-2-14(18)16-11-6-5-9-17(10-11)13-8-4-3-7-12(13)15/h2-4,7-8,11H,1,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMZBBRTBGYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCN(C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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